molecular formula C13H22O3 B14234230 2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)- CAS No. 391928-92-0

2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-

Cat. No.: B14234230
CAS No.: 391928-92-0
M. Wt: 226.31 g/mol
InChI Key: PRISQCAUSGXPIL-YPMHNXCESA-N
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Description

2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)- is a chemical compound that belongs to the class of organic compounds known as pyranones. Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone group. This specific compound is notable for its unique structure, which includes a 1-methylheptyl group attached to the oxygen atom at the second position of the pyranone ring. The (2S) designation indicates the stereochemistry of the molecule, specifying the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)- typically involves the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 1-Methylheptyl Group: The 1-methylheptyl group can be introduced through an etherification reaction, where an alcohol (1-methylheptanol) reacts with the pyranone ring in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-methylheptyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)- has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-3(6H)-one: The parent compound without the 1-methylheptyl group.

    2H-Pyran-3(6H)-one, 2-ethoxy-: A similar compound with an ethoxy group instead of the 1-methylheptyl group.

Properties

CAS No.

391928-92-0

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(6S)-6-[(2R)-octan-2-yl]oxy-2H-pyran-5-one

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-8-11(2)16-13-12(14)9-7-10-15-13/h7,9,11,13H,3-6,8,10H2,1-2H3/t11-,13+/m1/s1

InChI Key

PRISQCAUSGXPIL-YPMHNXCESA-N

Isomeric SMILES

CCCCCC[C@@H](C)O[C@H]1C(=O)C=CCO1

Canonical SMILES

CCCCCCC(C)OC1C(=O)C=CCO1

Origin of Product

United States

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